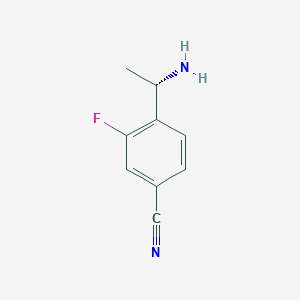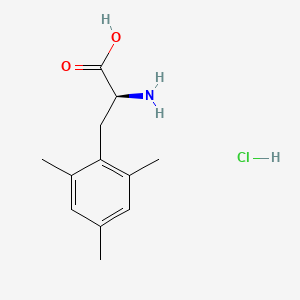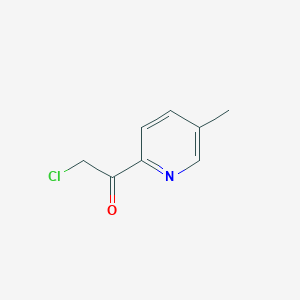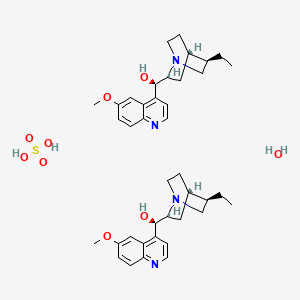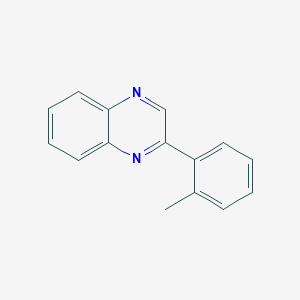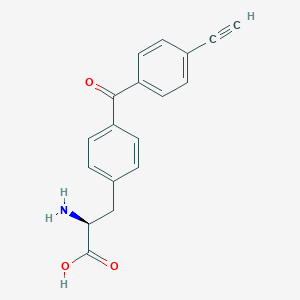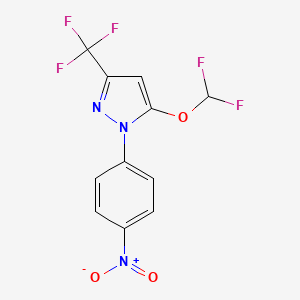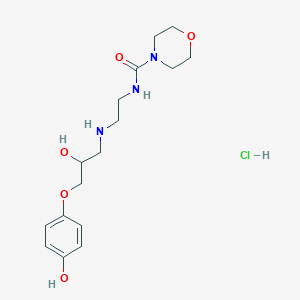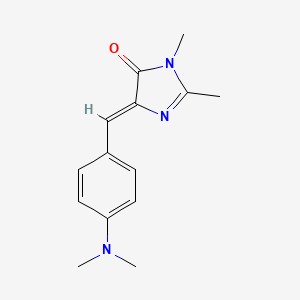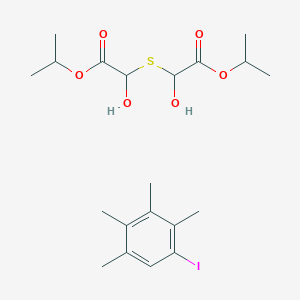
1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate is a complex organic compound with significant applications in various fields of scientific research. The compound consists of two distinct parts: 1-Iodo-2,3,4,5-tetramethylbenzene, a derivative of benzene with iodine and methyl groups, and propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate, a sulfanylacetate derivative with hydroxy and oxo groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2,3,4,5-tetramethylbenzene typically involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine.
For the preparation of propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate, a multi-step synthetic route is employed. This involves the esterification of propan-2-yl alcohol with 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetic acid under acidic conditions. The reaction is typically catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often used to maintain precise control over reaction conditions and to handle large volumes of reactants and products.
化学反応の分析
Types of Reactions
1-Iodo-2,3,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate can undergo:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution: Derivatives with different functional groups replacing iodine.
Oxidation: Carboxylic acids, aldehydes.
Hydrolysis: Alcohols, acids.
Reduction: Alcohols.
科学的研究の応用
1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The iodine and sulfanyl groups play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxy and oxo groups contribute to its solubility and ability to participate in hydrogen bonding.
類似化合物との比較
Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: Similar in structure but lacks the sulfanylacetate moiety.
Propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate: Similar but without the iodo-tetramethylbenzene component.
Uniqueness
The combination of 1-Iodo-2,3,4,5-tetramethylbenzene and propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate in a single molecule provides unique chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to the individual components.
特性
分子式 |
C20H31IO6S |
|---|---|
分子量 |
526.4 g/mol |
IUPAC名 |
1-iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate |
InChI |
InChI=1S/C10H13I.C10H18O6S/c1-6-5-10(11)9(4)8(3)7(6)2;1-5(2)15-7(11)9(13)17-10(14)8(12)16-6(3)4/h5H,1-4H3;5-6,9-10,13-14H,1-4H3 |
InChIキー |
ZUSSBOGBCQSHDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(C)OC(=O)C(O)SC(C(=O)OC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)
